3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride
Overview
Description
3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O. It is known for its significant role in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride typically involves the reaction of piperidine derivatives with pyridine carboxylic acids under specific conditions. One common method includes the use of hydrogenation, cyclization, and cycloaddition reactions . The reaction conditions often involve the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes are designed to be cost-effective and scalable, making use of advanced catalytic systems and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, influencing various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine, evodiamine, matrine, berberine, and tetrandine, which share similar structural features and biological activities.
Pyridine derivatives: Compounds such as pyridine carboxylic acids and their derivatives also exhibit similar chemical properties and applications.
Uniqueness
3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride stands out due to its unique combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
piperidin-3-yl(pyridin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWOUWWXXWLKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301738-69-1 | |
Record name | Methanone, 3-piperidinyl-3-pyridinyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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